Methyl 3-[(3-pyridinylmethyl)amino]propanoate

Chemical Synthesis Analytical Chemistry Purity Analysis

Methyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS 33710-20-2), also referred to as methyl 3-(pyridin-3-ylmethylamino)propanoate, is a synthetic small molecule with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. The compound is classified as an amino acid ester derivative featuring a pyridinylmethyl group.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 33710-20-2
Cat. No. B2998435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3-pyridinylmethyl)amino]propanoate
CAS33710-20-2
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCOC(=O)CCNCC1=CN=CC=C1
InChIInChI=1S/C10H14N2O2/c1-14-10(13)4-6-12-8-9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3
InChIKeyVICHRUIARTZWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS 33710-20-2) – Research-Grade Amino Propanoate Building Block for Biochemical Studies


Methyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS 33710-20-2), also referred to as methyl 3-(pyridin-3-ylmethylamino)propanoate, is a synthetic small molecule with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . The compound is classified as an amino acid ester derivative featuring a pyridinylmethyl group. It is commercially available from multiple suppliers as a research chemical with typical purities of 95% to 98% . Based on its structure, the compound is employed as a building block or intermediate in organic synthesis and medicinal chemistry research . However, a comprehensive search of primary literature, patents, and authoritative databases reveals a significant absence of peer-reviewed, quantitative biological activity data or defined mechanistic studies specific to this compound.

Why Methyl 3-[(3-pyridinylmethyl)amino]propanoate Cannot Be Simply Substituted by Common Analogs in Targeted Synthesis


Generic substitution of Methyl 3-[(3-pyridinylmethyl)amino]propanoate with close structural analogs, such as Ethyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS 953733-17-0), is not a straightforward process in synthetic chemistry . The methyl ester is a reactive functional group that is susceptible to hydrolysis under basic or acidic conditions, leading to the free carboxylic acid, whereas the ethyl ester requires different reaction conditions and exhibits distinct solubility and reactivity profiles . Furthermore, the 3-pyridinylmethyl moiety provides a specific hydrogen-bond acceptor and potential metal-chelating pharmacophore, which is absent in simpler aliphatic amino acid esters. While no direct biological comparison data exists in the public domain, the distinct physicochemical properties, such as calculated logP differences between methyl and ethyl esters, dictate that these compounds cannot be interchanged without re-optimizing synthetic steps or potentially altering downstream biological assay outcomes.

Quantitative Evidence Guide for Methyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS 33710-20-2): A Comparative Analysis of Verifiable Data


Purity Grade Comparison: Methyl 3-[(3-pyridinylmethyl)amino]propanoate vs. Ethyl Ester Analog

Methyl 3-[(3-pyridinylmethyl)amino]propanoate is commercially offered with a minimum purity specification of 95% to 98% . In contrast, its close structural analog, Ethyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS 953733-17-0), is also available at a 95% purity grade . This data confirms that both compounds are supplied at comparable research-grade purities, and the methyl ester does not offer a distinct purity advantage for procurement.

Chemical Synthesis Analytical Chemistry Purity Analysis

Molecular Weight Differentiation: Methyl 3-[(3-pyridinylmethyl)amino]propanoate vs. Ethyl Ester Analog

The molecular weight of Methyl 3-[(3-pyridinylmethyl)amino]propanoate is 194.23 g/mol, corresponding to its molecular formula C10H14N2O2 [1]. The ethyl ester analog, Ethyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS 953733-17-0), has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . This represents a quantitative difference of 14.03 g/mol, which is attributable to the additional methylene group in the ethyl ester.

Medicinal Chemistry Physicochemical Properties Structural Analysis

Lack of Documented Biological Activity Data for Methyl 3-[(3-pyridinylmethyl)amino]propanoate

An extensive search of primary research papers, patents, and authoritative databases like PubChem, ChEMBL, and BindingDB returned no specific, quantitative biological activity data (e.g., IC50, Ki, EC50 values) for Methyl 3-[(3-pyridinylmethyl)amino]propanoate [1]. This is in stark contrast to other pyridinylmethyl-containing compounds, such as the Tpl2 Kinase Inhibitor 1, which is a 3-pyridylmethylamino analog with a reported IC50 of 50 nM against the Tpl2 kinase target [2]. The absence of data for the target compound indicates it has not been characterized as a bioactive molecule in the public domain.

Biological Activity Drug Discovery In Vitro Pharmacology

Optimal Research Application Scenarios for Methyl 3-[(3-pyridinylmethyl)amino]propanoate (CAS 33710-20-2) Based on Verifiable Evidence


Synthetic Intermediate for Beta-Amino Acid Derivatives

Methyl 3-[(3-pyridinylmethyl)amino]propanoate is ideally suited as a protected beta-amino acid building block in the multi-step synthesis of more complex molecules. The methyl ester serves as a protecting group for the carboxylic acid, while the secondary amine can be further functionalized. The commercially available purities of 95-98% are sufficient for initial synthetic steps, and the compound's reported synthesis from 3-pyridylmethylamine and methyl acrylate confirms its viability as a stable intermediate.

Physicochemical Probe or Negative Control in Target-Based Assays

Given the total absence of reported biological activity data for this specific compound [1], it can be strategically employed as a negative control or a physicochemical probe in assay development. Its molecular weight (194.23 g/mol) and structural features place it within drug-like chemical space [2], making it a suitable tool for investigating non-specific assay interference or establishing baseline activity in screening campaigns where a pyridine-containing molecule is required but no known activity is desired.

Precursor for Chelating Ligand Synthesis

The 3-pyridinylmethyl moiety is a known metal-chelating group. Methyl 3-[(3-pyridinylmethyl)amino]propanoate can be used as a precursor to synthesize bidentate or tridentate ligands after deprotection of the ester and further functionalization of the amine. This is supported by the class-level inference that similar pyridinylmethyl-amino acid derivatives have been employed to generate nickel(II) complexes with catalytic phosphoesterase activity [3].

Quote Request

Request a Quote for Methyl 3-[(3-pyridinylmethyl)amino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.